N'-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide is a complex organic compound that features a combination of furan, pyrrole, and thieno[2,3-B]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrrole intermediates, followed by their coupling with the thieno[2,3-B]pyridine core. The final step involves the formation of the carbohydrazide linkage through a condensation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and advanced purification techniques such as chromatography and recrystallization to ensure the compound meets the required standards for pharmaceutical or material applications .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Halogenation and nitration reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N’-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide
- 3-Chloro-N’-{(E)-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-benzothiophene-2-carbohydrazide
Uniqueness
N’-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide is unique due to its combination of furan, pyrrole, and thieno[2,3-B]pyridine moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C25H19FN4O2S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H19FN4O2S/c1-15-13-16(2)28-25-21(15)22(30-11-3-4-12-30)23(33-25)24(31)29-27-14-19-9-10-20(32-19)17-5-7-18(26)8-6-17/h3-14H,1-2H3,(H,29,31)/b27-14+ |
InChI Key |
DRHDYLKLRJCYFO-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)F)N5C=CC=C5)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)F)N5C=CC=C5)C |
Origin of Product |
United States |
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